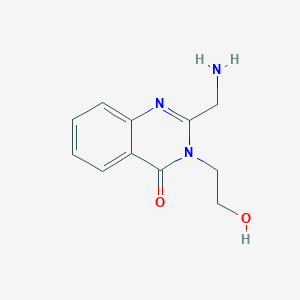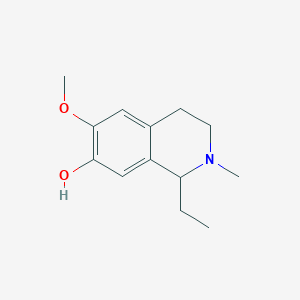
2-tert-Butyl-3-(propan-2-yl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butyl)-3-isopropyl-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a tert-butyl group at the second position and an isopropyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3-isopropyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include tert-butyl-substituted phenylhydrazine and isopropyl ketone. The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-3-isopropyl-2H-indazole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the precursor molecules. This method allows for precise control over reaction conditions and minimizes side reactions, leading to higher purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(tert-butyl)-3-isopropyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitro, or alkyl-substituted indazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(tert-butyl)-3-isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-(tert-butyl)-3-methyl-2H-indazole
- 2-(tert-butyl)-3-ethyl-2H-indazole
- 2-(tert-butyl)-3-phenyl-2H-indazole
Uniqueness
2-(tert-butyl)-3-isopropyl-2H-indazole is unique due to the specific positioning of the tert-butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
62987-34-2 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
2-tert-butyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C14H20N2/c1-10(2)13-11-8-6-7-9-12(11)15-16(13)14(3,4)5/h6-10H,1-5H3 |
InChIキー |
TZAPCQZMAZYGQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC=CC2=NN1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)









